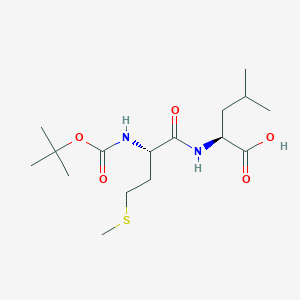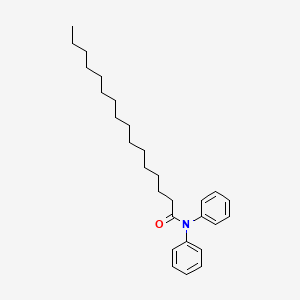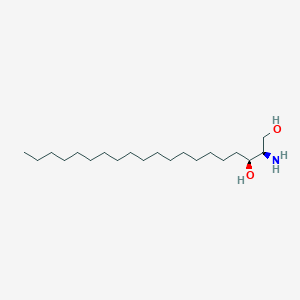![molecular formula C15H17N3O B13133283 Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . The reaction conditions often include the use of solvents such as methanol and water, with the reaction temperature maintained between 25 and 30°C . The products are then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ortho-phenylenediamines and benzaldehydes can yield benzimidazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of pharmacologically active molecules, particularly in the development of histone deacetylase inhibitors . These inhibitors are crucial in the study of cell structure and function, as they control the biological activity of histone deacetylase . Additionally, Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- has shown antioxidant and antibacterial activities, making it valuable in the fields of chemistry and biology .
Mechanism of Action
The mechanism of action of Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a histone deacetylase inhibitor, which means it can inhibit the activity of histone deacetylase enzymes . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular function .
Comparison with Similar Compounds
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- can be compared with other similar compounds such as 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide . Both compounds belong to the class of aminobenzamides and exhibit similar biological activities, including histone deacetylase inhibition . Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is unique due to its specific molecular structure and the presence of the pyridinyl group, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-6-4-5-7-13(11)15(19)17-12-8-9-14(16-10-12)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI Key |
ITYQKNLGWNGXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)





![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
